molecular formula C21H18ClN3O2S B2620699 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 851864-64-7

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No.: B2620699
CAS No.: 851864-64-7
M. Wt: 411.9
InChI Key: LGMYNRRLEWSUHX-UHFFFAOYSA-N
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Description

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a synthetic organic compound composed of a 4,5-dihydroimidazole core linked to a 5-methylisoxazole unit via a methanone bridge. The imidazole ring is functionalized with a benzylthio group at the 2-position, and the isoxazole moiety is substituted with a 2-chlorophenyl group. This specific molecular architecture, featuring multiple heterocyclic systems, is of significant interest in medicinal and agricultural chemistry research. Heterocyclic compounds containing imidazole and isoxazole rings are known to exhibit a wide spectrum of biological activities . The imidazole nucleus is a privileged scaffold in drug discovery, found in many therapeutic agents, and is associated with various pharmacological properties . Similarly, the isoxazole ring is a common pharmacophore in active molecules. The integration of these systems, along with the benzylthio and chlorophenyl substituents, makes this compound a valuable intermediate or candidate for bioactivity screening. Researchers can utilize this chemical to explore its potential as a lead compound or as a building block in the synthesis of more complex molecules for investigative purposes. This product is intended for research and development applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-14-18(19(24-27-14)16-9-5-6-10-17(16)22)20(26)25-12-11-23-21(25)28-13-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMYNRRLEWSUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule that combines an imidazole ring with a benzylthio group and a chlorophenyl-isoxazole moiety. This unique structure suggests potential biological activity, particularly in pharmacological contexts. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C17H16ClN2OSC_{17}H_{16}ClN_2OS, with a molecular weight of 344.84 g/mol. The presence of an imidazole ring enhances its potential interactions with biological targets, while the benzylthio group may increase lipophilicity and bioavailability.

Biological Activity Overview

Compounds containing imidazole rings often exhibit various biological activities, including:

  • Anticancer properties : Many imidazole derivatives have shown efficacy against different cancer cell lines.
  • Antimicrobial effects : The presence of sulfur and nitrogen heterocycles can contribute to antibacterial and antifungal activities.
  • Enzyme inhibition : Imidazole derivatives can act as inhibitors for certain enzymes, influencing metabolic pathways.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Interaction with specific enzymes, potentially inhibiting their activity and altering metabolic processes.
  • Receptor Binding : Binding to various receptors, which can modulate physiological responses.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells through specific signaling pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds analogous to This compound exhibit cytotoxic effects against various cancer cell lines. For example, a related imidazole derivative showed IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cell lines .

Structure-Activity Relationship (SAR)

Research indicates that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances antitumor activity. For instance, modifications that increase hydrophobicity or introduce additional functional groups can significantly affect the compound's potency .

Data Table: Biological Activity Comparisons

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
Compound AImidazole + BenzothiazoleAntibacterial12.5
Compound BImidazole + ChlorophenylAnticancer3.0
Compound CImidazole + IsothiazoleAntifungal15.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous imidazole derivatives:

Compound Name Core Structure Substituents Key Properties/Applications References
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone 4,5-Dihydroimidazole Benzylthio, 3-(2-chlorophenyl)-5-methylisoxazole Hypothesized enhanced lipophilicity (benzylthio) and metabolic stability (isoxazole) N/A
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Nitroimidazole Chloromethylphenyl, nitro High reactivity (nitro group); potential antimicrobial activity
1,2,4,5-Tetraphenyl-1H-imidazole Imidazole Four phenyl groups High planarity; used in materials science and catalysis
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Imidazole Chlorofluorophenyl, three phenyl groups Electron-withdrawing substituents may enhance binding to biological targets
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzoimidazole Benzyl-hydroxyethylamino, ester Improved solubility (ester group); potential prodrug design

Substituent Effects

  • Benzylthio vs. Nitro Groups : The benzylthio group in the target compound likely increases lipophilicity compared to nitro-substituted analogs (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole), which are more polar and reactive due to the electron-withdrawing nitro group .
  • Isoxazole vs. Phenyl Rings : The 3-(2-chlorophenyl)-5-methylisoxazole moiety may confer greater metabolic stability compared to purely phenyl-substituted imidazoles (e.g., 1,2,4,5-tetraphenyl-1H-imidazole), as isoxazoles resist enzymatic degradation .
  • Chlorophenyl vs.

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